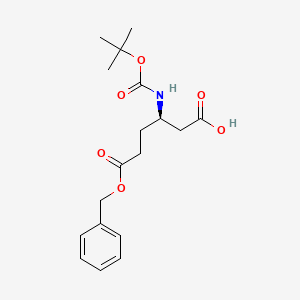
Boc-D-beta-homoglutamic acid(OBzl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-beta-homoglutamic acid(OBzl) is a derivative of glutamic acid, an amino acid that plays a crucial role in various biochemical processes. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester (OBzl) group. These modifications enhance the compound’s stability and solubility, making it useful in peptide synthesis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-beta-homoglutamic acid(OBzl) typically involves the following steps:
Protection of the Amino Group: The amino group of D-beta-homoglutamic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxyl group is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain Boc-D-beta-homoglutamic acid(OBzl) in high purity.
Industrial Production Methods
Industrial production of Boc-D-beta-homoglutamic acid(OBzl) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and esterification reactions.
Automated Systems: Automated systems ensure precise control of reaction conditions, such as temperature, pH, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D-beta-homoglutamic acid(OBzl) undergoes various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield D-beta-homoglutamic acid.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: D-beta-homoglutamic acid and benzyl alcohol.
Substitution: Various substituted derivatives of D-beta-homoglutamic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
Boc-D-beta-homoglutamic acid(OBzl) has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Researchers use it to study the structure and function of proteins and enzymes.
Mechanism of Action
The mechanism of action of Boc-D-beta-homoglutamic acid(OBzl) involves its role as a protected amino acid derivative. The Boc and benzyl ester groups protect the amino and carboxyl groups, respectively, during chemical reactions. This protection allows for selective reactions at other functional groups without affecting the amino and carboxyl groups. The compound’s molecular targets and pathways depend on the specific application and the molecules it interacts with.
Comparison with Similar Compounds
Similar Compounds
Boc-D-glutamic acid(OBzl): Similar structure but with a different side chain.
Boc-L-beta-homoglutamic acid(OBzl): The L-enantiomer of Boc-D-beta-homoglutamic acid(OBzl).
Boc-D-glutamic acid(OMe): Similar structure but with a methyl ester group instead of a benzyl ester group.
Uniqueness
Boc-D-beta-homoglutamic acid(OBzl) is unique due to its specific stereochemistry (D-enantiomer) and the presence of both Boc and benzyl ester protecting groups. These features make it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABNOCWCLLYHKE-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
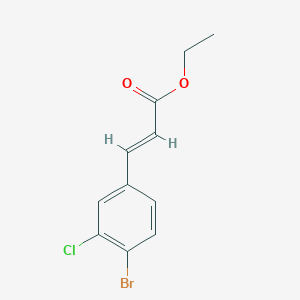
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)



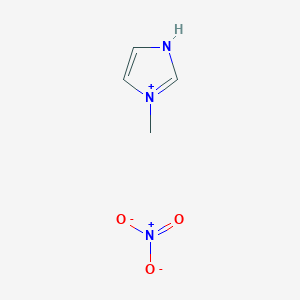
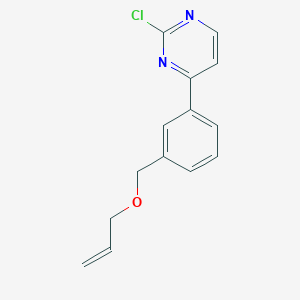
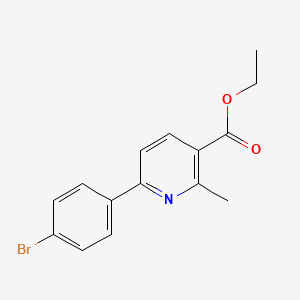

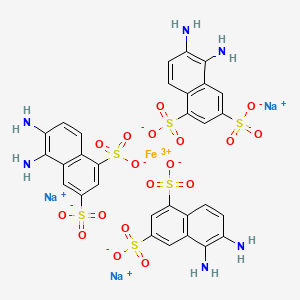

![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
![3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid](/img/structure/B6416288.png)
